Cingestol

Description

Contextualization within Synthetic Steroid Chemistry and Progestogen Research

Synthetic steroid chemistry has a rich history, driven by the desire to create molecules with specific pharmacological profiles, often building upon the core tetracyclic structure of naturally occurring steroids like progesterone (B1679170). wikipedia.orgnumberanalytics.com Progestogens, a class of steroid hormones, primarily interact with the progesterone receptor and play crucial roles in the reproductive system. wikipedia.orgfishersci.atwikipedia.orgciteab.comnih.govnih.goviiab.me The development of synthetic progestogens aimed to create compounds with improved oral bioavailability, altered metabolic profiles, and selective activity.

Cingestol fits into this context as an early example of a synthetic 19-nortestosterone derivative investigated for its progestational activity. The 19-nortestosterone scaffold, lacking the C19 methyl group, has been a fruitful area of research, leading to various clinically important progestins such as norethisterone and lynestrenol (B534155). iiab.mefishersci.cawikipedia.orgguidetopharmacology.orgmims.commims.comiiab.meiiab.mewikipedia.org The synthesis of such compounds often involves modifications to the steroid nucleus to influence potency, selectivity, and pharmacokinetic properties. nih.govgoogle.comlibretexts.orggoogle.com this compound's structural similarity to other 19-nortestosterone progestins underscores its relevance in understanding the structure-activity relationships within this class of compounds.

Evolution of Research Trajectories for this compound and Related Compounds

Initial research on this compound in the 1970s focused on its potential as a low-dose oral contraceptive wikipedia.orgresearchgate.net. This research trajectory was part of a broader effort to develop progestogen-only pills, which offered an alternative to combined oral contraceptives containing both estrogen and progestogen iiab.me. Studies during this period likely involved evaluating its progestational effects and comparing them to existing or concurrently developed progestins. Early research sometimes involved comparing this compound with other progestogens like lynestrenol in clinical or biological studies researchgate.net.

While this compound itself did not progress to widespread clinical use, research on related 19-nortestosterone derivatives continued, leading to the successful introduction of several other progestins. The knowledge gained from the research on compounds like this compound, even those not ultimately marketed, contributed to the understanding of how structural modifications to the steroid scaffold influence biological activity and metabolic fate. mpdkrc.edu.in The evolution of research in synthetic steroid chemistry has moved towards developing compounds with greater receptor selectivity and fewer off-target effects.

Current Research Landscape and Unaddressed Scientific Questions Pertaining to this compound

Despite not being marketed, this compound may still hold relevance in contemporary chemical biology as a tool compound for research. Its known structure and classification as a progestin make it a potential reference compound in studies investigating progesterone receptor interactions or the effects of specific steroid scaffolds on cellular pathways. wikipedia.org

Current research in chemical biology often involves high-throughput screening and the use of diverse small molecule libraries to identify probes for novel biological targets or pathways. scilifelab.se While there is limited public information on recent specific research focused solely on this compound, it could potentially be included in broader chemical biology screens or studies examining the effects of various synthetic steroids on cellular processes beyond traditional reproductive targets.

Unaddressed scientific questions pertaining specifically to this compound within a contemporary chemical biology context could include:

Detailed characterization of its binding profile across the entire steroid receptor family and other relevant off-targets using modern techniques.

Investigation of its effects on various cell signaling pathways using contemporary biological assays.

Studies on its metabolic transformation using advanced analytical techniques to fully understand its fate in biological systems.

Exploration of potential novel biological activities unrelated to its historical development as a contraceptive, perhaps through phenotypic screening approaches. scilifelab.se

Comparative chemical biology studies pitting this compound against newer synthetic progestogens to understand the subtle differences in their molecular interactions and cellular outcomes.

The synthesis of this compound and related compounds continues to be an area of interest within organic and medicinal chemistry, providing the molecules necessary for these biological investigations. cancer.govnih.govgoogle.comlibretexts.orggoogle.com

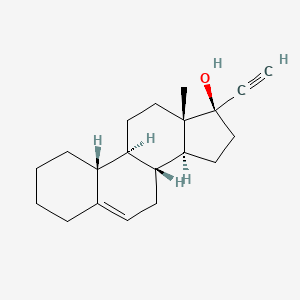

Structure

3D Structure

Properties

IUPAC Name |

(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-2,3,4,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O/c1-3-20(21)13-11-18-17-9-8-14-6-4-5-7-15(14)16(17)10-12-19(18,20)2/h1,8,15-18,21H,4-7,9-13H2,2H3/t15-,16+,17+,18-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSYWFJBHXIUUCZ-XGXHKTLJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C4CCCCC4=CCC3C1CCC2(C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H]3[C@H]4CCCCC4=CC[C@H]3[C@@H]1CC[C@]2(C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70168666 | |

| Record name | Cingestol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16915-71-2 | |

| Record name | Cingestol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16915-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cingestol [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016915712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cingestol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cingestol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.225 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CINGESTOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VLJ9702J11 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Chemistry and Biosynthetic Pathway Elucidation of Cingestol

Established Chemical Synthetic Routes to Cingestol

The synthesis of this compound involves the construction of its specific steroidal framework with precise placement of the ethynyl (B1212043) group and the correct configuration of stereocenters. research-solution.com While detailed, step-by-step laboratory protocols for this compound's total synthesis are not extensively detailed in readily available public abstracts, its classification within the 19-nortestosterone group provides context for its potential synthesis strategies. wikipedia.org Steroid synthesis, in general, often involves multi-step routes starting from readily available steroid precursors or through total synthesis approaches. research-solution.com The introduction of the 17α-ethynyl group is a common transformation in the synthesis of many progestins. wikipedia.orgwikipedia.org

One referenced synthesis involves the reaction of a precursor steroid with lithium acetylide to introduce the 17α-ethynyl group. research-solution.com This suggests a key carbon-carbon bond formation step at the C17 position. The precursor used in one described synthesis leading to this compound is mentioned as being obtained from the Birch reduction of estradiol (B170435) methyl ether, followed by mild hydrolysis. research-solution.com This indicates that the synthesis likely builds upon a pre-existing steroid scaffold, modifying its functional groups and double bond positions.

Based on the limited information available, a key reaction step in this compound synthesis involves the introduction of the 17α-ethynyl moiety. The reaction with lithium acetylide is a standard method for achieving this transformation in steroid chemistry. research-solution.com

While specific methodological advancements solely focused on this compound synthesis are not widely documented in the provided search results, advancements in general steroid synthesis, including techniques for functional group interconversions and carbon-carbon bond formation, would be relevant to optimizing or developing alternative routes to this compound. Techniques like transition-metal catalysis, which are widely used in organic synthesis for creating complex molecules and have seen significant advancements, could potentially be applied to steroid frameworks relevant to this compound synthesis. scientificupdate.com

Stereochemical control is paramount in the synthesis of steroids like this compound, as the biological activity is highly dependent on the precise three-dimensional arrangement of atoms. researchgate.net this compound possesses multiple stereocenters, and any synthetic route must ensure the correct configuration at each chiral center, particularly at C17 where the ethynyl group is introduced, and the stereocenters within the ring system. wikipedia.org Achieving high stereoselectivity and regioselectivity is a significant challenge in organic synthesis, especially with complex multicyclic structures like steroids. nih.govrsc.orgresearchgate.net

Methods for achieving stereochemical control in organic synthesis include the use of chiral catalysts, chiral auxiliaries, and stereoselective reactions that favor the formation of one stereoisomer over others. researchgate.net Regioselectivity, ensuring reactions occur at specific positions on the molecule, is also critical and can be controlled by careful choice of reagents and reaction conditions, as well as the strategic placement of functional groups or protecting groups. nih.govrsc.orgresearchgate.netrsc.org

For this compound, the regioselective introduction of the double bond at the C5-C6 position and the stereoselective addition of the ethynyl group at the 17α position are crucial aspects of its synthesis. wikipedia.orgresearch-solution.com The reported synthesis starting from a precursor obtained from Birch reduction suggests a method for controlling the double bond position. research-solution.com The reaction with lithium acetylide is generally a stereoselective process, favoring the α addition at the 17-keto group of steroids.

Exploration of Novel and Sustainable Synthetic Pathways for this compound Analogues

The exploration of novel and sustainable synthetic pathways for pharmaceutical compounds and their analogues is an active area of research. While specific research on novel sustainable routes to this compound itself is not detailed in the provided information, the broader field of sustainable chemistry and green synthesis is highly relevant to the production of steroid analogues. This includes developing more efficient routes with fewer steps, using less toxic reagents and solvents, and exploring biocatalytic approaches. mdpi.comresearchfloor.orgoaepublish.com

Research into the synthesis of steroid analogues often involves modifying existing synthetic routes or developing entirely new strategies to access compounds with altered structural features. theswissbay.chresearchgate.net The development of this compound as a potential contraceptive suggests that research into its analogues would likely focus on modifications to the steroid core or the 17α-ethynyl group to potentially improve efficacy, reduce side effects, or alter pharmacokinetic properties. wikipedia.org

Biosynthetic Pathway Hypotheses and Analogous Steroid Biotransformations Relevant to this compound Precursors

This compound is a synthetic steroid and is not known to occur naturally. Therefore, there is no natural biosynthetic pathway to this compound itself. However, understanding the biosynthesis of naturally occurring steroids and the biotransformation of steroid precursors by microorganisms and enzymes can provide insights into potential routes for the biological production of this compound precursors or analogues. mdpi.comresearchfloor.orgslideshare.net

Steroid biosynthesis in nature typically begins with the cyclization of squalene (B77637) to form lanosterol, followed by a series of enzymatic modifications involving oxidation, reduction, isomerisation, and alkyl group removal to produce various steroid hormones like progesterone (B1679170), testosterone, and estradiol. slideshare.netgoogle.com

Biotransformation of steroids using microorganisms and isolated enzymes is a well-established field. mdpi.comresearchfloor.orgslideshare.net Microorganisms can perform highly specific reactions on steroid molecules, including hydroxylations, dehydrogenations, and reductions, often with high regio- and stereoselectivity that is difficult to achieve with chemical methods alone. mdpi.comresearchfloor.orgslideshare.net For example, microbial hydroxylation at specific positions on the steroid ring system is a common biotransformation. mdpi.comresearchfloor.org

Hypothesizing a biosynthetic route to a this compound precursor would involve considering how a natural steroid precursor could be modified through enzymatic reactions to introduce the structural features present in this compound's core steroid skeleton (a 19-nor structure with a C5-C6 double bond). Analogous steroid biotransformations, such as the microbial conversion of cholesterol or other phytosterols (B1254722) into valuable steroid derivatives, are relevant examples of how biological systems can modify steroid structures. mdpi.comresearchfloor.org While the 17α-ethynyl group is synthetic, the steroid backbone could potentially be accessed or modified through biological means.

Enzyme Engineering and Host Compatibility in this compound-Related Biosynthesis Research

Enzyme engineering plays a crucial role in developing or optimizing biosynthetic pathways for the production of natural products and their analogues. nih.govmdpi.commystrikingly.com By modifying the genes encoding steroid-modifying enzymes, researchers can alter their activity, specificity, and stability to catalyze desired transformations more efficiently or to accept novel substrates, including synthetic or non-natural steroid precursors. nih.govmdpi.commystrikingly.com

In the context of this compound-related research, enzyme engineering could potentially be applied to modify enzymes involved in steroid biosynthesis or biotransformation to facilitate the production of this compound precursors or analogues. This might involve engineering enzymes to introduce specific functional groups or modify the steroid ring system at desired positions.

Host compatibility is another critical aspect of developing biosynthetic routes, particularly when introducing heterologous enzymes or entire pathways into a production organism (host). nih.gov The chosen host organism (e.g., bacteria, yeast) must be able to express the introduced enzymes functionally, provide the necessary cofactors and substrates, and tolerate the produced compound. nih.govnih.gov Research in this area involves selecting appropriate host strains, optimizing gene expression, and addressing potential issues such as enzyme solubility and metabolic burden on the host. nih.govnih.gov

While there is no natural biosynthesis of this compound, research into the biotransformation of steroids and the engineering of steroid-modifying enzymes in various host organisms is relevant for potentially developing biocatalytic steps towards this compound precursors or exploring microbial routes to novel steroid analogues with similar structural features. mdpi.comresearchfloor.orgnih.govmdpi.comnih.gov

Molecular Mechanism of Action Studies of Cingestol

Ligand-Receptor Interaction Profiling of Cingestol

Ligand-receptor interaction profiling is fundamental to understanding how a compound exerts its effects at the cellular and molecular level. This involves identifying the primary molecules that this compound interacts with and characterizing the nature of these interactions.

Identification of Primary Cellular and Molecular Targets for this compound

As a steroidal progestin, the primary molecular target for this compound is anticipated to be the progesterone (B1679170) receptor. Progestins are known to act as agonists of the progesterone receptor, mediating their biological effects through binding to and activating this nuclear receptor. lipidmaps.org this compound is an isomer of lynestrenol (B534155), which functions as a prodrug that is converted in the body to norethisterone, a potent agonist of the progesterone receptor. wikipedia.orglipidmaps.org This metabolic relationship and structural similarity strongly support the progesterone receptor as a key target for this compound or its potential metabolites. This compound is frequently listed alongside other known progestins in scientific literature and patent documents concerning steroid hormones and receptor binding assays, further indicating its likely interaction with steroid hormone receptors. guidetopharmacology.org

Beyond the primary progesterone receptor target, studies on progestin-only contraceptives, including this compound, have indicated potential indirect effects on other receptors. Research involving this compound demonstrated a notable reduction in endometrial nuclear estrogen receptors, suggesting a possible influence on estrogen signaling pathways, potentially through down-regulation of estrogen receptor expression or function.

Biophysical Characterization of this compound-Receptor Binding Kinetics and Thermodynamics

The interaction between a ligand and its receptor can be characterized by its binding kinetics and thermodynamics. Binding kinetics describes the rates of association (kon) and dissociation (koff) between the ligand and the receptor, while thermodynamics provides insight into the energy changes associated with the binding process, often expressed as the dissociation constant (Kd) and standard free energy of binding (ΔG°). These parameters are critical for understanding the strength and duration of the ligand-receptor interaction.

Conformational Dynamics and Allosteric Modulation Induced by this compound-Target Binding

Ligand binding to a receptor often induces conformational changes in the receptor protein. These changes can be subtle or substantial and are crucial for receptor activation, subsequent downstream signaling, and potential allosteric modulation. Allosteric modulation occurs when a molecule binds to a site on the receptor distinct from the primary ligand-binding site (the orthosteric site), thereby altering the receptor's conformation and influencing its affinity or efficacy for the primary ligand or other signaling molecules.

Specific studies detailing the conformational dynamics induced by this compound binding to its receptor(s) or its potential for allosteric modulation were not found in the reviewed literature. However, based on the known mechanisms of steroid hormone receptors, binding of a progestin like this compound would be expected to induce conformational changes in the ligand-binding domain of the progesterone receptor, leading to its activation, dimerization, and translocation to the nucleus to interact with specific DNA sequences (hormone response elements). The extent and nature of these conformational changes, and whether this compound acts as an allosteric modulator of other receptor interactions, would require dedicated structural and biophysical investigations.

Intracellular Signaling Cascade Elucidation Initiated by this compound

Upon binding and activating its receptor, a ligand initiates a cascade of intracellular events that ultimately lead to a cellular response. For steroid hormones and progestins, this primarily involves the activated receptor acting as a transcription factor to modulate gene expression.

Downstream Effector Protein Recruitment and Activation Studies

The binding of progestins to progesterone receptors leads to the activation of the receptor, which then typically translocates to the nucleus. In the nucleus, the activated receptor can bind to specific DNA response elements, thereby influencing the transcription of target genes. This transcriptional modulation can lead to changes in the synthesis of various downstream effector proteins that mediate the observed biological effects.

While the general mechanism of steroid hormone receptor signaling is well-understood, specific detailed studies on the recruitment and activation of downstream effector proteins directly initiated by this compound were not identified in the available search results. Research on other progestins indicates that their binding to the progesterone receptor affects target cells and subsequently alters the expression of numerous genes, leading to a variety of cellular changes. Further studies would be needed to specifically delineate the complete set of genes and downstream effector proteins regulated by this compound.

Enzymatic Activity Modulation by this compound

The modulation of enzymatic activity, either through inhibition or activation, represents a fundamental mechanism by which many pharmaceutical compounds influence cellular function and regulate biochemical pathways wikilectures.eubyjus.com. Such modulation can impact reaction rates, pathway flux, and ultimately, physiological outcomes vedantu.com.

In Vitro Enzyme Assays for this compound-Mediated Inhibition or Activation

In vitro enzyme assays are standard biochemical techniques used to assess the direct effect of a compound on the activity of a purified enzyme or an enzyme in a biological matrix, such as microsomes or cell lysates admescope.combioivt.comevotec.com. These assays can determine if a compound acts as an inhibitor, reducing enzyme activity, or an activator, increasing it wikilectures.eunih.gov. They can also provide quantitative data, such as IC₅₀ values (the concentration of a compound required to inhibit enzyme activity by 50%) or EC₅₀ values (the concentration of a compound required to achieve 50% of the maximal activation), and provide insights into the nature of the interaction (e.g., competitive, non-competitive, uncompetitive inhibition) evotec.com.

Despite the general importance of in vitro enzyme assays in characterizing the molecular mechanisms of compounds, specific published data detailing the results of such assays for this compound-mediated inhibition or activation were not found in the consulted literature. Therefore, comprehensive information regarding the extent and nature of this compound's direct effects on enzyme activity through in vitro studies cannot be presented here based on the available information.

Preclinical Research Paradigms Utilizing Cingestol

In Vitro Cellular and Subcellular Investigations with Cingestol

In vitro models are fundamental tools in preclinical research, offering a controlled environment to investigate the direct effects of compounds on cells and subcellular components. While extensive research on a wide array of compounds exists using these models, specific data on this compound's application within these systems is not widely available in the public domain. The following sections outline the types of in vitro platforms that are theoretically applicable to the study of this compound.

Cell Line-Based Studies of this compound Effects on Biological Processes

Established cell lines are a cornerstone of in vitro research, providing a consistent and reproducible system to study cellular processes. These models are instrumental in the initial stages of drug discovery for assessing the effects of compounds on cell viability, proliferation, and signaling pathways. For a compound like this compound, researchers would typically utilize hormone-responsive cancer cell lines, such as breast or endometrial cancer cells, to investigate its progestogenic activity and potential anti-cancer effects. However, at present, specific studies detailing the effects of this compound in such cell line-based assays are not readily found in published scientific literature.

Organoid and 3D Culture Systems in this compound Research

Organoid and 3D culture systems represent a significant advancement over traditional 2D cell culture, as they more accurately mimic the complex architecture and cellular heterogeneity of in vivo tissues. frontiersin.org These models are increasingly being used to study organ development, disease pathology, and drug responses in a more physiologically relevant context. nih.govspringernature.comnih.govresearchgate.net In the context of this compound research, patient-derived organoids from tissues like the endometrium or breast could provide valuable insights into its tissue-specific effects and mechanisms of action. Despite the potential of this technology, there is currently a lack of published research specifically employing organoid or 3D culture systems to investigate this compound.

Primary Cell Culture Models for this compound Mechanism Elucidation

Primary cell cultures, derived directly from fresh tissues, offer the advantage of closely representing the in vivo state of cells. nih.gov They are particularly useful for elucidating the mechanisms of action of compounds in a more biologically relevant setting than immortalized cell lines. For a synthetic hormone like this compound, primary endometrial or ovarian cells could be used to study its impact on hormone receptor signaling and downstream gene expression. As with other in vitro models, specific studies detailing the use of primary cell cultures for the elucidation of this compound's mechanisms are not currently available in the scientific literature.

Non-Human Organismal Model Systems in this compound Pharmacology Research

Non-human organismal models play a crucial role in preclinical pharmacology, allowing for the study of a compound's effects in a whole-organism context. nih.govnih.govjonwilliamson.uk These models are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug, as well as its efficacy and potential toxicity.

Invertebrate Models (Caenorhabditis elegans, Drosophila) for this compound Studies

Invertebrate models such as the nematode Caenorhabditis elegans and the fruit fly Drosophila melanogaster are powerful tools for large-scale genetic and compound screening due to their short lifecycles, genetic tractability, and well-characterized biology. unimore.itnih.govnih.gov They have been instrumental in uncovering fundamental biological pathways that are conserved in humans. While these models are widely used in pharmacology, there is no specific published research to date that has utilized C. elegans or Drosophila to investigate the pharmacological properties of this compound.

Zebrafish Models for Early-Stage Pharmacological Investigations of this compound

The zebrafish (Danio rerio) has emerged as a valuable vertebrate model for early-stage pharmacological and toxicological screening. frontiersin.orgnih.govnih.govresearchgate.netmdpi.com Its rapid external development, optical transparency, and genetic homology to humans make it an ideal system for observing the effects of compounds on organ development and function in real-time. frontiersin.orgnih.gov High-throughput screening using zebrafish larvae can provide crucial early data on a compound's potential efficacy and safety. nih.gov Despite the advantages of this model, there are no specific studies in the available scientific literature that report on the use of zebrafish for the pharmacological investigation of this compound.

Rodent Models for In Vivo Pharmacological Research of this compound

In vivo pharmacological research relies on animal models to understand the complex interactions of a compound within a living biological system. biotestfacility.com Rodent models, particularly mice and rats, are frequently employed in preclinical studies to assess the physiological and behavioral effects of substances like this compound. researchgate.net These models allow researchers to investigate a compound's therapeutic potential and its mechanisms of action in a whole-organism context.

Commonly used rodent species in pharmacological research include Wistar and Sprague-Dawley rats, as well as various strains of mice such as ICR and C57BL/6. researchgate.netijpras.com The selection of a specific rodent model often depends on the therapeutic area of interest. For instance, studies investigating neuroprotective effects might utilize rat models of induced neuropathy, while research on anxiety might employ specific behavioral tests in mice. frontiersin.orgnih.gov

Key Applications of Rodent Models in Progestin Research:

Hormonal Activity Assessment: Rodent models are crucial for determining the progestational and anti-inflammatory effects of synthetic progestins like this compound. nih.gov These studies often involve evaluating changes in reproductive tissues and hormone levels.

Neuropharmacological Evaluation: The central nervous system effects of progestins can be investigated using rodent behavioral models. porsolt.com For example, the anxiolytic-like effects of compounds can be assessed using tests like the elevated plus maze and the light-dark box. nih.gov These tests measure anxiety-related behaviors, such as the animal's willingness to explore open or brightly lit areas. nih.govresearchgate.net

Oncological Studies: The influence of progestins on hormone-sensitive tumors is another critical area of investigation. mdpi.com Mouse xenograft models, where human cancer cells are implanted into immunocompromised mice, are valuable tools for studying tumor growth and its response to treatment. biotestfacility.com

Table 1: Examples of Rodent Models and Their Applications in Pharmacological Research

| Model Organism | Strain/Type | Application | Research Focus |

| Rat | Wistar, Sprague-Dawley | General Pharmacology, Neuropathy Models | Assessing systemic effects, neuroprotection ijpras.comfrontiersin.org |

| Mouse | ICR, C57BL/6 | Behavioral Pharmacology, Oncology | Anxiety studies, cancer research biotestfacility.comnih.gov |

| Guinea Pig | Albino | Inflammation Studies | Evaluating anti-inflammatory properties ijpras.com |

Computational and In Silico Approaches in this compound Preclinical Assessment

In silico methods, which utilize computer simulations and modeling, have become indispensable tools in the preclinical assessment of drug candidates. nih.gov These computational approaches offer a rapid and cost-effective means to predict the properties of a compound, investigate its interactions with biological targets, and guide further experimental research. researchgate.net

Molecular Docking and Dynamics Simulations for this compound-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. nih.gov This method is instrumental in understanding the binding mode of compounds like this compound to their target proteins, such as the progesterone (B1679170) receptor. ibm.com By simulating the interaction between the ligand and the receptor's binding site, researchers can gain insights into the key molecular interactions that govern binding affinity and specificity. mdpi.com

Key Steps in Molecular Docking and Dynamics Simulations:

Preparation of Receptor and Ligand Structures: This involves obtaining the 3D structures of the target protein (e.g., progesterone receptor) and the ligand (this compound).

Docking Simulation: The ligand is computationally "docked" into the receptor's binding site to predict the most stable binding pose.

Molecular Dynamics Simulation: The docked complex is subjected to MD simulations to analyze its stability and dynamic behavior over time. jppres.com

Analysis of Interactions: The simulation results are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Applications in this compound Research

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org These models are developed by analyzing a dataset of compounds with known activities and identifying the structural features that are most important for that activity. nih.govfrontiersin.org QSAR has been extensively used in the development of progestagens to guide the design of new analogs with improved potency and selectivity. nih.gov

Cheminformatics involves the use of computational methods to analyze and manage large datasets of chemical information. mdpi.com In the context of this compound research, cheminformatics tools can be used to:

Identify Structural Features: Analyze the chemical structures of progestins to identify features associated with desired activities, such as increased progesterone synthesis. researchgate.net

Virtual Screening: Screen large chemical libraries to identify new compounds that are likely to have progestogenic activity.

Predict Physicochemical Properties: Estimate properties such as solubility, lipophilicity, and metabolic stability.

Table 2: Key Concepts in QSAR and Cheminformatics

| Term | Description | Application in this compound Research |

| QSAR | Mathematical models that correlate chemical structure with biological activity. wikipedia.org | Predicting the progestogenic activity of this compound analogs. nih.gov |

| Molecular Descriptors | Numerical representations of a molecule's physicochemical properties. | Used as input for QSAR models. |

| Cheminformatics | Application of computational methods to chemical data. mdpi.com | Managing and analyzing data on progestins to guide drug discovery. |

Predictive Modeling for this compound's Biological Activities and Selectivity

Predictive modeling in drug discovery aims to forecast the biological activity and selectivity of new compounds before they are synthesized and tested. nih.gov This involves developing computational models based on existing experimental data. nih.gov For this compound, predictive models could be used to estimate its binding affinity for the progesterone receptor, as well as its potential off-target effects.

Various machine learning and statistical methods are employed to build these predictive models, including support vector machines (SVM) and Naïve Bayes. researchgate.net These models are trained on datasets of molecules with known biological activities and can then be used to predict the activity of new, untested compounds. arxiv.org The accuracy and reliability of these models are crucial for their application in drug discovery and depend heavily on the quality and diversity of the training data. nih.govmdpi.com

Applications of Predictive Modeling in this compound Research:

Virtual Screening: To identify novel compounds with potentially high progestogenic activity from large chemical databases.

Lead Optimization: To guide the modification of this compound's structure to improve its activity and selectivity.

Toxicity Prediction: To assess the potential for adverse effects early in the drug development process. nih.gov

Cingestol S Influence in Metabolic Pathway Research

Influence of Cingestol on Amino Acid Metabolism and Cellular Bioenergetics

No research could be located that describes the influence of this compound on any aspect of amino acid metabolism or on the broader processes of cellular bioenergetics.

Glutamine Metabolism and TCA Cycle Intermediates Affected by this compound

To assess the impact of this compound on glutamine metabolism and the TCA cycle, researchers would need to conduct targeted metabolomic studies. Such research would involve treating relevant cell lines or model organisms with this compound and subsequently measuring the intracellular concentrations of key metabolites.

Hypothetical Research Findings:

A hypothetical study might reveal that this compound exposure leads to a significant decrease in intracellular glutamine levels, suggesting an alteration in glutamine uptake or an increase in its catabolism. Further analysis of TCA cycle intermediates could show a corresponding increase in α-ketoglutarate, succinate, and malate, indicating an anaplerotic influx from glutamine into the cycle. Conversely, a decrease in citrate and isocitrate levels might suggest an inhibition of the initial steps of the cycle or a redirection of intermediates towards other biosynthetic pathways.

Data Table: Hypothetical Changes in Glutamine and TCA Cycle Intermediates Induced by this compound

| Metabolite | Control Group (Relative Abundance) | This compound-Treated Group (Relative Abundance) | Fold Change | p-value |

| Glutamine | 1.00 | 0.65 | -1.54 | <0.05 |

| α-Ketoglutarate | 1.00 | 1.42 | +1.42 | <0.05 |

| Succinate | 1.00 | 1.28 | +1.28 | <0.05 |

| Fumarate | 1.00 | 1.10 | +1.10 | >0.05 |

| Malate | 1.00 | 1.35 | +1.35 | <0.05 |

| Citrate | 1.00 | 0.82 | -1.22 | <0.05 |

Note: The data presented in this table is purely illustrative and is not based on actual experimental results.

ATP Production and Redox Homeostasis Alterations by this compound

Investigating the effects of this compound on cellular energy status and redox balance would require a different set of assays. ATP levels could be quantified using luminescence-based assays, while redox homeostasis could be assessed by measuring the ratios of key redox pairs, such as GSH/GSSG (reduced to oxidized glutathione) and NAD+/NADH.

Hypothetical Research Findings:

If this compound were to impact mitochondrial function, a potential outcome could be a reduction in cellular ATP levels. This might be accompanied by a shift in the redox state towards a more oxidized environment, as indicated by a decreased GSH/GSSG ratio. Such a finding would suggest that this compound might interfere with the electron transport chain or induce oxidative stress.

Data Table: Hypothetical Effects of this compound on ATP Production and Redox Status

| Parameter | Control Group | This compound-Treated Group | Percentage Change | p-value |

| Cellular ATP (nmol/mg protein) | 10.5 | 7.8 | -25.7% | <0.05 |

| GSH/GSSG Ratio | 12.3 | 8.1 | -34.1% | <0.05 |

| NAD+/NADH Ratio | 8.5 | 11.2 | +31.8% | <0.05 |

Note: The data presented in this table is purely illustrative and is not based on actual experimental results.

Cingestol As a Chemical Probe in Advanced Biological Investigations

Design and Synthesis of Cingestol-Based Probes for Target Engagement Studies

The design of effective chemical probes based on a lead compound like this compound requires careful consideration of several factors, including target selectivity, affinity, cell permeability, solubility, and compatibility with biological systems. researchgate.net The synthesis involves chemically linking functional groups to the this compound scaffold. These functional groups facilitate the detection or isolation of the probe-target complex. Modular and combinatorial approaches in synthesis can be employed to generate libraries of this compound-based probes with varied properties for screening against biological targets. frontiersin.orgolemiss.edu

Target engagement studies aim to confirm that a chemical probe interacts with its intended target within a biological system. researchgate.netnih.govrsc.org this compound-based probes can be designed with features that allow for the monitoring of their binding to specific proteins or other cellular components, thereby providing insights into the probe's mechanism of action and selectivity.

Fluorescent this compound Probes for Live-Cell Imaging and Subcellular Localization

Fluorescent probes are widely used in live-cell imaging to visualize cellular structures, dynamics, and the localization of molecules in real-time. lubio.chnih.govmdpi.com By conjugating a fluorophore to this compound, researchers can create fluorescent this compound probes. These probes can enter living cells and, depending on their design and the cellular targets of this compound, accumulate in specific organelles or cellular compartments. mdpi.comrsc.orgtaylorfrancis.com

The design of fluorescent probes needs to consider factors such as the probe's permeability across cell membranes and the potential for non-specific accumulation in organelles, which can lead to false signals. rsc.org Strategies like incorporating bioisosteres or tuning the probe's electronic properties can help improve target specificity and reduce off-target localization. rsc.orgrsc.org Live-cell imaging with fluorescent this compound probes could potentially reveal the dynamic distribution and movement of this compound or its binding partners within the cellular environment.

Affinity-Based Probes for Proteomic Target Identification of this compound

Affinity-based probes are powerful tools for identifying the protein targets of small molecules within complex biological mixtures (chemoproteomics). frontiersin.orgnucleos.comeu-openscreen.euresearchgate.netmdpi.comrsc.org These probes typically consist of the small molecule (this compound in this case) linked to an affinity tag, such as biotin, and often a reactive group that can form a covalent bond with interacting proteins. frontiersin.orgresearchgate.net

The process generally involves incubating cell or tissue lysates with the affinity-based this compound probe, allowing the probe to bind to its targets. mdpi.com The probe-target complexes are then isolated using the affinity tag (e.g., using streptavidin-coated beads for biotinylated probes). researchgate.net The captured proteins are subsequently identified using mass spectrometry. researchgate.netmdpi.com This approach can help to deconvolute the molecular targets of this compound, including both intended and potential off-targets, providing a comprehensive view of its interactions within the proteome. researchgate.neteu-openscreen.eumdpi.com

Application of this compound Probes in Specific Cellular Process Elucidation

Chemical probes, including those based on compounds like this compound, are instrumental in elucidating specific cellular processes by allowing researchers to perturb or visualize the molecules involved. pitt.edunih.gov By using this compound probes, researchers can investigate the downstream effects of this compound binding to its targets on various cellular pathways and functions.

Tracking Dynamic Interactions of this compound with Cellular Components

Understanding the dynamic interactions of a small molecule with its cellular partners is crucial for deciphering its biological activity. This compound-based probes, particularly fluorescent ones, can be used to track these interactions in living cells over time. news-medical.netnih.gov Techniques such as live-cell single-molecule tracking microscopy can provide high-resolution information about the movement and binding events of fluorescently labeled this compound probes with their targets. nih.gov This can reveal the kinetics of binding, the localization of interactions, and how these dynamics change under different cellular conditions. Such studies can provide insights into the transient nature of molecular interactions and their roles in cellular signaling and processes. nih.gov

Real-time Monitoring of this compound-Induced Cellular Events

Beyond tracking direct interactions, this compound probes can be applied to monitor the cellular events that occur as a consequence of this compound binding to its targets. Real-time monitoring techniques, often employing fluorescent or label-free biosensors, allow for the continuous observation of cellular responses to a stimulus. technologynetworks.compromegaconnections.comugent.benih.govnsf.gov

For instance, if this compound is hypothesized to affect a particular signaling pathway, probes that report on the activity of key components in that pathway can be used. Changes in fluorescence intensity or localization of these reporter probes over time after the addition of this compound can indicate the activation or inhibition of the pathway. promegaconnections.comnsf.gov Label-free methods, such as impedance-based assays, can also monitor real-time changes in cell behavior like adhesion, spreading, and proliferation, which might be influenced by this compound. ugent.be These approaches provide kinetic information about the cellular impact of this compound, offering a dynamic perspective on its biological effects.

Future Research Directions and Broader Scientific Implications for Cingestol Studies

Emerging Methodologies and Technologies for Cingestol Research

Future research on this compound could leverage advanced methodologies and technologies to gain a deeper understanding of its properties and potential biological interactions. High-throughput screening techniques could be employed to rapidly assess this compound's binding affinity and activity at various steroid receptors beyond the progesterone (B1679170) receptor, potentially identifying off-target effects or novel interactions. Advanced spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), could provide detailed insights into this compound's molecular structure, conformation, and metabolic pathways. Furthermore, computational modeling and cheminformatics approaches could be used to predict its pharmacokinetic and pharmacodynamic properties, as well as design and evaluate potential structural modifications to enhance desired activities or reduce potential liabilities. Techniques for studying drug-protein interactions, such as surface plasmon resonance or isothermal titration calorimetry, could precisely quantify this compound's binding to its target receptors and other relevant proteins.

Interdisciplinary Approaches to Unravel Complex Biological Interactions of this compound

Investigating this compound's biological interactions will necessitate interdisciplinary collaboration. Combining expertise from synthetic chemistry and medicinal chemistry could lead to the synthesis of novel this compound analogs with modified structures to explore structure-activity relationships systematically. research-solution.com Pharmacologists and molecular biologists could investigate the precise mechanisms of action of this compound and its potential metabolites at the cellular and molecular levels, including downstream signaling pathways. drugbank.com Collaborations with reproductive biologists could shed light on any specific effects this compound might have on reproductive tissues and processes, building upon its original intended use. researchgate.net Toxicologists could assess its safety profile using modern in vitro and in vivo models, even if it was not marketed previously. cancer.gov Integrating data from these diverse fields through systems biology approaches could provide a holistic understanding of this compound's effects within a biological system.

Unexplored Biological Systems and Pathways Relevant to this compound's Fundamental Mechanisms

Given that this compound was primarily investigated as a contraceptive, its potential interactions with other biological systems and pathways remain largely unexplored. Research could investigate its effects on the central nervous system, as some progestins have been shown to influence mood and cognitive function. iiab.memarefa.org Its potential impact on bone metabolism, cardiovascular health, and immune function, areas known to be influenced by steroid hormones, could also be investigated. researchgate.net Furthermore, exploring its interaction with drug metabolizing enzymes and transporters could provide crucial information about its pharmacokinetic profile and potential drug-drug interactions. drugbank.com Investigating its effects in different cell types and tissues using techniques like transcriptomics and proteomics could reveal previously unknown targets and pathways modulated by this compound.

Q & A

Basic Research Question

Database Selection : Use specialized platforms (PubMed, SciFinder, Reaxys) and validated chemistry databases (exclude non-academic sources like BenchChem).

Keyword Strategy : Combine terms like “this compound pharmacokinetics,” “metabolite identification,” and “receptor binding” with Boolean operators.

Critical Appraisal : Prioritize peer-reviewed studies with rigorous methodologies (e.g., controlled trials, NMR/LC-MS validation) .

How should researchers design experiments to assess this compound’s stability under varying physicochemical conditions?

Advanced Research Question

Experimental Design :

Variables : pH (1–13), temperature (4–50°C), and light exposure.

Analytical Tools : HPLC with UV detection for degradation product quantification; mass spectrometry for structural elucidation.

Controls : Include inert analogs and blank matrices to isolate degradation pathways.

Data Recording : Follow guidelines for reproducibility (e.g., detailed protocols in supplementary materials) .

How can contradictions in pharmacokinetic data for this compound across studies be resolved?

Advanced Research Question

Contradiction Analysis Steps :

Source Evaluation : Compare methodologies (e.g., animal vs. in vitro models, assay sensitivity).

Meta-Analysis : Pool data using standardized metrics (e.g., AUC, C~max~) and apply statistical tests (ANOVA, regression).

Contextual Factors : Account for interspecies variability or co-administered compounds.

Example: Discrepancies in bioavailability may stem from differences in dissolution media .

Which analytical techniques are validated for quantifying this compound in complex biological matrices?

Basic Research Question

Validated Methods :

LC-MS/MS : Optimal for low-concentration detection (LOQ ≤1 ng/mL) with isotopic internal standards.

Immunoassays : Cross-validate with chromatographic methods to rule out matrix interference.

QA/QC : Include calibration curves, spike-recovery tests, and inter-day precision checks .

How can computational models predict this compound’s enzyme interaction dynamics?

Advanced Research Question

Methodology :

Molecular Docking : Use software like AutoDock Vina to simulate binding poses with CYP450 isoforms.

MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories.

Validation : Compare in silico predictions with in vitro inhibition assays (e.g., fluorometric cytochrome c reductase assays).

Data Interpretation : Highlight discrepancies between predicted and observed IC~50~ values .

What strategies optimize this compound’s synthetic pathway for academic-scale reproducibility?

Advanced Research Question

Synthesis Optimization :

Reaction Monitoring : Use TLC/HPLC to track intermediates.

Green Chemistry : Substitute toxic solvents (e.g., DCM → cyclopentyl methyl ether).

Yield Improvement : Screen catalysts (e.g., Pd/C vs. Wilkinson’s catalyst) and temperatures.

Documentation : Provide step-by-step NMR spectra (^1H, ^13C) and purity data (HPLC chromatograms) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.